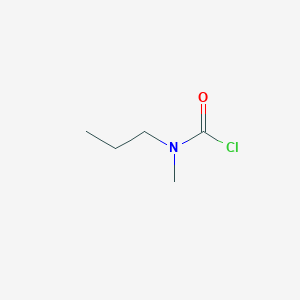
N-methyl-N-propylcarbamoyl chloride
Übersicht
Beschreibung
“N-methyl-N-propylcarbamoyl chloride” is a chemical compound with the molecular formula C5H10ClNO. It has a molecular weight of 135.59 g/mol . The IUPAC name for this compound is methyl (propyl)carbamic chloride .
Molecular Structure Analysis
The InChI code for “N-methyl-N-propylcarbamoyl chloride” is1S/C5H10ClNO/c1-3-4-7(2)5(6)8/h3-4H2,1-2H3 . The compound has a rotatable bond count of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 . Physical And Chemical Properties Analysis
“N-methyl-N-propylcarbamoyl chloride” has a molecular weight of 135.59 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has a topological polar surface area of 20.3 Ų .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Stability
N-methyl-N-propylcarbamoyl chloride and related compounds, such as (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, have been investigated for their synthesis routes, structural characterization, stability, and chemical transformations. These compounds, initially believed to be unstable intermediates in organosulfur chemistry, exhibit unexpected stability and have potential applications in the development of thiolyzable and photolabile protecting groups for the sulfhydryl function of cysteine, as well as in new protein synthesis and modification reagents (Schrader, Schroll, & Bárány, 2011).
2. Photolabile Protecting Groups
N-Methyl-N-(o-nitrophenyl)carbamates, which can be synthesized using N-methyl-N-(o-nitrophenyl)carbamoyl chloride, serve as photoremovable alcohol protecting groups. These groups are easily incorporated and can be cleanly deprotected by photolysis in protic solvents, suggesting potential use in photochemical studies and synthesis (Loudwig & Goeldner, 2001).
3. Ring Contraction and Rearrangement
Upon photolysis, certain N-chlorolactams undergo ring contraction to form carbamoyl chlorides like N-methyl-N-propylcarbamoyl chloride. This reaction is stereoselective and results in the production of methyl carbamates, demonstrating its application in organic synthesis and stereochemical studies (Drouin & Lessard, 2006).
4. Analytical Chemistry Applications
Modified silica gels involving chemically bonded N-methylmorpholine have been explored for generating gaseous standard mixtures consisting of methyl chloride and nitrogen. This method, leveraging the thermal decomposition of compounds like N-methyl-N-propylcarbamoyl chloride, can be used for calibrating analytical instruments such as GC-FID systems (Prokopowicz et al., 1997).
5. Palladium-Catalyzed Coupling Reactions
N-methoxy-N-methylcarbamoyl chloride has been utilized in palladium-catalyzed coupling reactions for the synthesis of N-methoxy-N-methylamides. These reactions, important in organic synthesis, demonstrate the utility of carbamoyl chlorides in forming carbonyl equivalent groups (Murakami, Hoshino, Ito, & Ito, 1998).
6. Gas-Phase Reactions
Carbamoyl chlorides, including N-methyl-N-propylcarbamoyl chloride, play a role in the study of gas-phase reactions. These reactions, involving nucleophiles and electrophiles, provide insights into reaction mechanisms and kinetics, contributing to a deeper understanding of organic chemistry (Depuy, Gronert, Mullin, & Bierbaum, 1990).
Eigenschaften
IUPAC Name |
N-methyl-N-propylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMRRHHMLASGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567376 | |
| Record name | Methyl(propyl)carbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-propylcarbamoyl chloride | |
CAS RN |
51493-02-8 | |
| Record name | Methyl(propyl)carbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-propylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)




![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)


